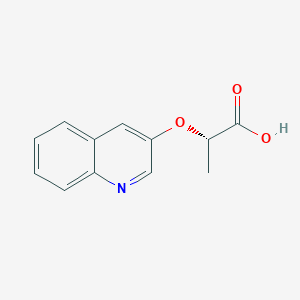

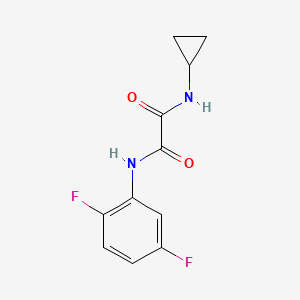

![molecular formula C22H12ClNO4S B2872716 N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide CAS No. 921112-20-1](/img/structure/B2872716.png)

N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. It is a member of the class of compounds known as benzofurans, which have been shown to possess a wide range of biological activities.

Applications De Recherche Scientifique

Anti-Inflammatory Applications

Summary: Coumarin derivatives, such as the one , have been studied for their potential anti-inflammatory properties. The compound’s structure suggests it may inhibit pro-inflammatory pathways.

Method of Application: In vitro assays typically involve the treatment of inflammatory cell lines with the compound and measuring the expression of inflammatory markers.

Results: Similar compounds have shown to reduce the expression of key inflammatory cytokines, suggesting potential for development into anti-inflammatory drugs .

Antitumor Activity

Summary: The core structure of coumarins has been associated with antitumor activities, making this compound a candidate for cancer research.

Method of Application: It can be applied in cell-based assays to determine its effect on cell proliferation and apoptosis in various cancer cell lines.

Results: Coumarin derivatives have been found to induce apoptosis in cancer cells, indicating a possible role in cancer therapy .

Antibacterial and Antifungal Properties

Summary: The chlorine atom present in the compound may enhance its antibacterial and antifungal efficacy.

Method of Application: Microbial cultures are exposed to the compound to assess its ability to inhibit growth.

Results: Chlorinated coumarins have historically shown effectiveness against a range of bacterial and fungal strains .

Anticoagulant Effects

Summary: Coumarins are known for their anticoagulant properties, which could make this compound useful in preventing blood clots.

Method of Application: The compound’s effect on blood coagulation pathways can be tested using plasma samples.

Results: Studies have indicated that coumarins can act as vitamin K antagonists, inhibiting clot formation .

CNS Stimulant Effects

Summary: Some coumarin derivatives exhibit central nervous system (CNS) stimulant effects, which could be explored with this compound.

Method of Application: Animal models are often used to test the stimulant properties by observing behavior changes after administration.

Results: Coumarins have been reported to increase alertness and cognitive function in preclinical models .

Antioxidant Properties

Summary: The compound’s structure suggests it may have antioxidant properties, protecting cells from oxidative stress.

Method of Application: The antioxidant capacity can be measured using assays that detect the scavenging of free radicals.

Results: Coumarins have been shown to possess strong antioxidant effects, which could be beneficial in various oxidative stress-related conditions .

Antiviral Activity

Summary: The compound’s potential to inhibit viral replication makes it a subject of interest in antiviral research.

Method of Application: Viral assays involve treating infected cell cultures with the compound and measuring viral load reductions.

Results: Coumarin derivatives have demonstrated the ability to reduce viral replication in some studies .

Chemotherapeutic Agent Development

Summary: The unique structure of this compound provides a scaffold for the development of novel chemotherapeutic agents.

Method of Application: It involves synthesizing analogs and derivatives, followed by testing their efficacy in various cancer models.

Results: The modification of coumarin structures has led to the creation of compounds with improved potency and selectivity against cancer cells .

Mécanisme D'action

Target of Action

Similar compounds, such as 7-amino, 4-methyl coumarin derivatives, have been found to interact with a wide range of targets due to their diverse biological activities .

Mode of Action

It’s known that similar compounds exhibit their effects through various mechanisms, such as inhibition of enzymes, interaction with receptors, and modulation of cellular pathways .

Biochemical Pathways

Similar compounds have been reported to affect a variety of pathways, including those involved in inflammation, tumor growth, hiv replication, bacterial and fungal growth, coagulation, triglyceride metabolism, and central nervous system stimulation .

Pharmacokinetics

It’s known that the presence of chlorine atoms in similar compounds can increase potency and improve solubility, which could potentially enhance bioavailability .

Result of Action

Similar compounds have been reported to exhibit a range of effects, including anti-inflammatory, antitumor, anti-hiv, antibacterial, antifungal, anticoagulant, triglyceride-lowering, and central nervous system stimulant effects .

Action Environment

It’s known that the synthesis of similar compounds often requires specific environmental conditions, such as a nitrogen atmosphere .

Propriétés

IUPAC Name |

N-[2-(6-chloro-2-oxochromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12ClNO4S/c23-12-7-8-17-14(10-12)15(11-19(25)27-17)21-20(13-4-1-2-5-16(13)28-21)24-22(26)18-6-3-9-29-18/h1-11H,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETFEEADSJSAQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C3=CC(=O)OC4=C3C=C(C=C4)Cl)NC(=O)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3-Chlorophenoxy)phenyl]methanol](/img/structure/B2872634.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2872639.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2872645.png)

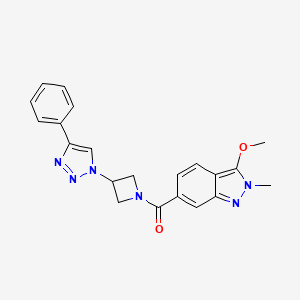

![7-(cyclopropylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2872646.png)

![2-[5-methyl-6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2872652.png)

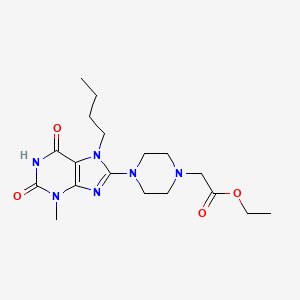

![(E)-2-cyano-N-(3-methoxyphenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2872654.png)

![2-Chloro-N-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]acetamide](/img/structure/B2872656.png)